3-(3-Bromopropyl)oxane

Catalog No.
S990025
CAS No.
1050496-66-6
M.F
C8H15BrO
M. Wt
207.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Bromopropyl)oxane

CAS Number

1050496-66-6

Product Name

3-(3-Bromopropyl)oxane

IUPAC Name

3-(3-bromopropyl)oxane

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

InChI

InChI=1S/C8H15BrO/c9-5-1-3-8-4-2-6-10-7-8/h8H,1-7H2

InChI Key

LWMGJCGRFGAPFP-UHFFFAOYSA-N

SMILES

C1CC(COC1)CCCBr

Canonical SMILES

C1CC(COC1)CCCBr

3-(3-Bromopropyl)oxane, also known as 3-(3-bromopropyl)oxolane, is an organic compound with the molecular formula C7H13BrOC_7H_{13}BrO. It is a brominated derivative of tetrahydrofuran, characterized by a five-membered ring structure that includes an oxygen atom. The presence of the bromopropyl group significantly influences its chemical properties and reactivity, making it an interesting compound for various applications in organic synthesis and medicinal chemistry .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
  • Oxidation Reactions: This compound can undergo oxidation to yield corresponding alcohols or ketones.
  • Reduction Reactions: The reduction of the bromine atom can produce tetrahydrofuran derivatives. Common reagents for these reactions include sodium hydride and lithium aluminum hydride .

The synthesis of 3-(3-Bromopropyl)oxane typically involves the reaction of tetrahydrofuran with 1,3-dibromopropane in the presence of a strong base, such as sodium hydride. This reaction is usually conducted under reflux conditions, followed by purification through distillation or chromatography. Alternative synthetic routes may also exist but are less documented .

3-(3-Bromopropyl)oxane has several applications:

  • Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.
  • Medicinal Chemistry: The compound is explored for its potential in developing pharmaceuticals, particularly as a precursor for bioactive compounds.
  • Material Science: It is utilized in polymer synthesis and other advanced material applications due to its unique chemical properties .

Interaction studies involving 3-(3-Bromopropyl)oxane primarily focus on its reactivity in organic synthesis. Its participation in cross-coupling reactions indicates that it can interact with palladium catalysts, which are essential for forming carbon-carbon bonds. This aspect makes it valuable in synthesizing complex organic structures .

Similar Compounds: Comparison with Other Compounds

Several compounds are structurally similar to 3-(3-Bromopropyl)oxane, including:

  • 3-(2-Bromopropyl)tetrahydrofuran
  • 3-(4-Bromobutyl)tetrahydrofuran
  • 4-(3-Bromopropyl)oxane

Comparison Table

Compound NameUnique Features
3-(3-Bromopropyl)oxaneBrominated derivative of tetrahydrofuran
3-(2-Bromopropyl)tetrahydrofuranDifferent brominated alkyl chain position
3-(4-Bromobutyl)tetrahydrofuranLonger alkyl chain affecting reactivity
4-(3-Bromopropyl)oxaneSimilar structure but different position of bromine

These compounds share similar reactivity patterns but differ in the length and position of their brominated alkyl chains, influencing their chemical behavior and potential applications. The unique structure of 3-(3-Bromopropyl)oxane allows for specific interactions and reactions that may not be present in its analogs .

Molecular Geometry and Conformational Analysis

The molecular geometry of 3-(3-Bromopropyl)oxane is fundamentally governed by the chair conformation preference characteristic of six-membered heterocyclic rings [4] [6] [7]. The oxane ring, also known as tetrahydropyran, adopts a chair conformation as the most thermodynamically stable arrangement, minimizing both steric interactions and ring strain [4] [6]. This conformational preference is consistent with extensive studies on substituted tetrahydropyran derivatives, which demonstrate the predominance of chair conformers in solution [4] [7].

The substitution pattern at the C-3 position with the bromopropyl chain introduces significant conformational considerations [8] [7]. The three-carbon alkyl chain exhibits rotational freedom around the carbon-carbon bonds, resulting in multiple possible conformational states [9] [10]. The gauche and anti conformations represent the primary rotameric forms accessible to the propyl chain, with energy barriers typically ranging from 2-4 kcal/mol for carbon-carbon bond rotation [8] [9].

Conformational analysis reveals that the bromopropyl substituent preferentially adopts an equatorial orientation relative to the oxane ring [4] [7]. This preference arises from the substantial steric interactions that would occur if the bulky substituent were positioned axially, leading to unfavorable 1,3-diaxial interactions with other ring substituents [4] [7]. The energy difference between equatorial and axial conformers is estimated to be approximately 1.5-2.0 kcal/mol, strongly favoring the equatorial arrangement [4] [7].

Conformational ParameterValue/Description
Ring ConformationChair predominant
Preferred Ring ConformerChair with propyl equatorial
Energy Difference (kcal/mol)1.5-2.0 (eq vs ax)
Equatorial vs Axial PreferenceStrongly equatorial
Propyl Chain ConformationExtended/gauche mix
Dihedral Angle C3-C1'-C2'-C3'180° ± 60°
Dipole Moment (Debye)1.8-2.2
Rotational Barriers (kcal/mol)2-4 (C-C rotation)

The conformational dynamics of the oxane ring involve rapid interconversion between chair conformers at room temperature [4] [6]. Variable temperature Nuclear Magnetic Resonance studies on related tetrahydropyran derivatives have demonstrated that ring inversion occurs on the Nuclear Magnetic Resonance timescale, with coalescence temperatures typically observed around -85°C [6] [11]. This dynamic behavior significantly influences the spectroscopic properties of the compound [4] [6].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 3-(3-Bromopropyl)oxane through both proton and carbon-13 dimensions [12] [13] [11]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shift patterns that reflect the electronic environment of each hydrogen atom within the molecular framework [11] [14].

The oxane ring protons adjacent to the oxygen atom display chemical shifts in the range of 3.4-4.0 ppm, with axial protons typically appearing more downfield than their equatorial counterparts due to the deshielding effect of the oxygen lone pairs [11] [14]. The C-3 proton bearing the propyl substituent resonates in the 1.8-2.2 ppm region, while the remaining ring methylene protons appear between 1.4-1.8 ppm [13] [11].

The bromopropyl side chain exhibits distinctive chemical shift patterns that enable structural assignment [12] [15]. The methylene group directly attached to bromine (C-3') displays a characteristic triplet around 3.4-3.6 ppm due to the significant deshielding effect of the halogen [16] [17]. The central methylene group (C-2') appears as a quintet near 2.0-2.2 ppm, while the methylene group adjacent to the ring (C-1') resonates around 1.6-1.8 ppm [12] [15].

Carbon Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
C-2, C-6 (adjacent to oxygen)68-703.8-4.0 (axial), 3.4-3.6 (equatorial)
C-3 (bearing propyl chain)35-401.8-2.2
C-4, C-5 (ring carbons)25-301.4-1.8
C-1' (first carbon of propyl chain)30-351.6-1.8
C-2' (middle carbon of propyl chain)32-352.0-2.2
C-3' (carbon bearing bromine)33-353.4-3.6

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecule [13] [18] [14]. The carbons adjacent to oxygen in the oxane ring exhibit chemical shifts between 68-70 ppm, consistent with the deshielding effect of the electronegative oxygen atom [13] [18]. The substituted carbon at C-3 appears in the 35-40 ppm range, while the unsubstituted ring carbons resonate between 25-30 ppm [13] [14].

The propyl chain carbons display characteristic chemical shifts that reflect their electronic environments [13] [18]. The carbon bearing the bromine substituent appears around 33-35 ppm, consistent with the electronegativity of bromine, while the central and proximal carbons of the chain resonate in the 30-35 ppm region [13] [18].

Infrared (IR) Spectral Signatures

Infrared spectroscopy provides crucial information about the vibrational modes and functional group characteristics of 3-(3-Bromopropyl)oxane [19] [20]. The infrared spectrum exhibits several distinctive absorption bands that enable structural identification and characterization of the molecular framework [19] [20].

The carbon-hydrogen stretching vibrations dominate the high-frequency region of the spectrum [19] [20]. Alkyl carbon-hydrogen stretching modes appear as strong absorptions between 2920-2850 cm⁻¹, while the oxane ring carbon-hydrogen stretches are observed in the 2970-2850 cm⁻¹ range [19] [20]. These absorptions reflect the sp³ hybridization state of the carbon atoms and provide confirmation of the saturated nature of the ring system [19] [20].

The carbon-oxygen stretching vibration of the ether linkage manifests as a strong absorption band in the 1150-1050 cm⁻¹ region [19] [20]. This characteristic frequency is diagnostic for cyclic ethers and confirms the presence of the oxane ring structure [19] [20]. The exact position within this range depends on the ring strain and substitution pattern [19] [20].

Functional GroupFrequency Range (cm⁻¹)Intensity
C-H stretching (alkyl)2920-2850Strong
C-H stretching (oxane ring)2970-2850Strong
C-O stretching (ether)1150-1050Strong
C-C stretching1200-800Medium
C-Br stretching690-515Medium
C-H bending (oxane ring)1450-1350Medium
Ring breathing modes1000-900Medium-Weak
C-H bending (alkyl chain)1470-1350Medium

Carbon-carbon stretching vibrations appear as medium-intensity absorptions between 1200-800 cm⁻¹, providing information about the skeletal framework of the molecule [19] [20]. The carbon-bromine stretching mode, characteristic of alkyl bromides, manifests as a medium-intensity band in the 690-515 cm⁻¹ region [16] [17].

Carbon-hydrogen bending vibrations contribute to the fingerprint region of the spectrum [19] [20]. The oxane ring carbon-hydrogen bending modes appear between 1450-1350 cm⁻¹, while alkyl chain carbon-hydrogen bending vibrations are observed in the 1470-1350 cm⁻¹ range [19] [20]. Ring breathing modes, characteristic of cyclic structures, appear as medium-weak absorptions between 1000-900 cm⁻¹ [19] [20].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the fragmentation pathways and structural characteristics of 3-(3-Bromopropyl)oxane [16] [21] [22]. The electron impact ionization process generates molecular ions and characteristic fragment ions that enable structural elucidation and molecular weight determination [16] [21].

The molecular ion peak appears at m/z 207/209, exhibiting the characteristic isotope pattern for bromine-containing compounds [16] [22]. The presence of both peaks reflects the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), with the +2 peak approximately two-thirds the intensity of the base molecular ion peak [16] [22]. However, the molecular ion typically exhibits low to medium intensity due to the labile nature of the carbon-bromine bond under electron impact conditions [16] [17].

The base peak frequently corresponds to the loss of the bromine atom, generating the [M-Br]⁺ fragment ion at m/z 128 [16] [17]. This fragmentation represents the most favorable pathway due to the relatively weak carbon-bromine bond and the stability of the resulting carbocation [16] [17]. The loss of the entire bromopropyl side chain produces the [M-C₃H₆Br]⁺ fragment at m/z 85, corresponding to the protonated oxane ring system [16] [21].

Fragment Ionm/zRelative IntensityFragmentation Mechanism
M⁺- (Molecular ion)207/209Low-MediumElectron ionization
[M-Br]⁺128MediumBromine loss
[M-C₃H₆Br]⁺85HighSide chain cleavage
[C₅H₉O]⁺ (Oxane ring + CH₂)85HighAlpha cleavage to oxygen
[C₃H₆Br]⁺123/125MediumBromopropyl cation
[C₅H₁₀O]⁺- (Oxane + H)86Medium-HighRing rearrangement
[C₂H₄Br]⁺107/109LowBromine + ethyl fragment
[Br]⁺79/81LowBromine radical cation
[C₅H₈]⁺- (Ring fragmentation)68MediumRing opening and loss

Alpha cleavage adjacent to the oxygen atom generates the [C₅H₉O]⁺ fragment ion at m/z 85, representing the oxane ring with an additional methylene unit [16] [21]. This fragmentation pathway is favored due to the stabilization provided by the oxygen lone pairs through resonance effects [16] [21].

The bromopropyl cation [C₃H₆Br]⁺ appears at m/z 123/125, maintaining the characteristic bromine isotope pattern [16] [22]. This fragment results from cleavage of the bond connecting the propyl chain to the oxane ring, generating a stable secondary carbocation [16] [17].

Ring rearrangement processes contribute to the formation of various fragment ions, including the [C₅H₁₀O]⁺- species at m/z 86 [16] [21]. These rearrangement fragments provide additional structural information about the cyclic nature of the parent compound [16] [21].

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure and energetic properties of 3-(3-Bromopropyl)oxane [23] [5] [24]. These computational methods enable the determination of optimized geometries, vibrational frequencies, and thermodynamic parameters that complement experimental observations [23] [5].

The B3LYP hybrid functional with appropriate basis sets has been extensively validated for organoheterocyclic compounds and provides accurate predictions of structural and energetic properties [5] [25]. Geometry optimization calculations reveal the preferred conformational arrangements and quantify the energy differences between various conformers [23] [5].

Conformational analysis through Density Functional Theory calculations confirms the experimental observations regarding the chair preference of the oxane ring [8] [7] [5]. The calculated energy difference between chair and boat conformers typically exceeds 5 kcal/mol, strongly favoring the chair arrangement [8] [7]. The equatorial preference of the bromopropyl substituent is quantified through these calculations, with energy differences ranging from 1.5-2.0 kcal/mol compared to axial orientations [4] [7].

Vibrational frequency calculations provide theoretical predictions of infrared absorption frequencies that can be directly compared with experimental spectra [23] [26]. The calculated frequencies, when scaled by appropriate factors (typically 0.96-0.98 for B3LYP), show excellent agreement with observed infrared bands [23] [26]. These calculations also enable the assignment of specific vibrational modes to observed absorption bands [23] [26].

Thermodynamic properties, including enthalpies of formation, heat capacities, and entropy values, can be calculated through statistical thermodynamic methods applied to the optimized geometries and vibrational frequencies [23] [5]. These properties provide insights into the stability and reactivity patterns of the compound [23] [5].

Solvent effects can be incorporated through implicit solvation models such as the Polarized Continuum Model, enabling the prediction of properties in various solvent environments [5] [25]. These calculations are particularly relevant for understanding the behavior of 3-(3-Bromopropyl)oxane in polar and nonpolar media [5] [25].

Molecular Orbital Analysis

Molecular orbital analysis provides detailed insights into the electronic structure and bonding characteristics of 3-(3-Bromopropyl)oxane [5] [27] [28]. The frontier molecular orbitals, comprising the highest occupied molecular orbital and lowest unoccupied molecular orbital, are particularly important for understanding chemical reactivity and electronic properties [5] [27].

The highest occupied molecular orbital primarily consists of oxygen lone pair orbitals localized on the ether oxygen atom [6] [5]. This orbital exhibits significant electron density on the oxygen center and extends into the adjacent carbon-oxygen bonds [5] [27]. The energy and spatial distribution of this orbital determine the nucleophilic character of the oxygen atom and influence the overall reactivity of the molecule [5] [27].

The lowest unoccupied molecular orbital typically involves antibonding interactions between carbon and bromine atoms, reflecting the polarized nature of the carbon-bromine bond [5] [28]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides information about the electronic excitation energies and optical properties of the compound [5] [24].

Natural bond orbital analysis reveals the distribution of electron density throughout the molecular framework [5] [26]. This analysis quantifies the degree of ionic character in various bonds and identifies hyperconjugative interactions that stabilize specific conformations [5] [26]. The carbon-bromine bond exhibits significant ionic character, with natural charges typically showing partial positive charge on carbon and partial negative charge on bromine [5] [26].

Population analysis through Mulliken or natural population analysis methods provides quantitative measures of atomic charges and bond orders [5] [26]. These properties enable the prediction of sites of electrophilic and nucleophilic attack and contribute to understanding reaction mechanisms [5] [26].

The molecular electrostatic potential surface reveals regions of positive and negative electrostatic potential, providing insights into intermolecular interactions and binding affinities [5] [24]. The oxygen atom exhibits a region of negative electrostatic potential, while the carbon atoms bonded to bromine show positive electrostatic potential [5] [24].

XLogP3

2.3

Dates

Modify: 2023-08-16

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